2-bromo-N-cyclopropyl-6-nitroaniline
Description
2-Bromo-N-cyclopropyl-6-nitroaniline is a substituted aniline derivative featuring a bromo group at position 2, a nitro group at position 6, and a cyclopropyl moiety attached to the amine nitrogen. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and bromo groups, combined with the strained cyclopropane ring.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-6-nitroaniline |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |
InChI Key |
PQSNJDLPRHVVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-6-nitroaniline
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 217.02 g/mol
- Substituents : Bromo (position 2), nitro (position 6), and an unsubstituted amine group.
- Key Properties :
4-Bromo-2-fluoro-6-nitroaniline
- Molecular Formula : C₆H₄BrFN₂O₂ (inferred from )
- Molecular Weight : ~233.01 g/mol (calculated)
- Substituents : Bromo (position 4), fluoro (position 2), nitro (position 6).
- Fluorine’s small size minimizes steric hindrance, allowing for regioselective reactions at the aromatic ring .
N-Cyclopropyl-6-nitroaniline Derivatives
- Steric Effects : The cyclopropyl group imposes significant steric hindrance, reducing nucleophilic reactivity at the amine site.
- Electronic Effects : The cyclopropane ring’s conjugation with the aromatic system may delocalize electron density, altering redox properties.
- Stability : Cyclopropane’s strain may increase susceptibility to ring-opening reactions under acidic or thermal conditions.
Comparative Data Table
*Theoretical calculation based on parent structure.
Research Implications and Limitations
- Synthetic Applications : The N-cyclopropyl group in 2-bromo-N-cyclopropyl-6-nitroaniline may hinder traditional amine-based reactions but could enhance selectivity in cross-coupling or cycloaddition processes.
- Biological Activity : Bulky N-substituents in similar compounds are associated with improved pharmacokinetic profiles, though this requires experimental validation .
- Data Gaps : Detailed spectroscopic or thermodynamic data for 2-bromo-N-cyclopropyl-6-nitroaniline are absent in the provided evidence, necessitating further experimental characterization.
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